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molecular formula C10H19ClO2 B085234 2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran CAS No. 13129-60-7

2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran

Cat. No. B085234
M. Wt: 206.71 g/mol
InChI Key: WLHOOFDTKPBKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446226B2

Procedure details

5-chloro-1-pentanol (12.26 g, 0.1 mol) was dissolved in dry dichloromethane (400 mL). 3,4-Dihydro-2H-pyrane (12.62 g, 0.15 mol) and pyridine toluene-4-sulphonate (1.26 g, 5 mmol) was then added and the reaction mixture was stirred magnetically in a nitrogen atmosphere at room temperature over night. Sodium-hydrogen-carbonate, saturated solution (150 mL) was added and the phases were separated. The aqueous phase was then extracted with dichloromethane (4×25 mL). The combined dichloromethane phases were washed with water (2×20 mL) and then dried (MgSO4). Dichloromethane was then distilled out on a rotary evaporator and yielded 19.6 g (95%) of a pale yellow oil. NMR indicated a pure product.
Quantity
12.26 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12.62 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
catalyst
Reaction Step Two
Name
Sodium hydrogen-carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
95%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[O:8]1[CH:13]=[CH:12][CH2:11][CH2:10][CH2:9]1.[Na].C(=O)([O-])O>ClCCl.C1(C)C=CC(S(O)(=O)=O)=CC=1.N1C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][CH:9]1[CH2:10][CH2:11][CH2:12][CH2:13][O:8]1 |f:2.3,5.6,^1:13|

Inputs

Step One
Name
Quantity
12.26 g
Type
reactant
Smiles
ClCCCCCO
Name
Quantity
400 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
12.62 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
1.26 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.N1=CC=CC=C1
Step Three
Name
Sodium hydrogen-carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(O)([O-])=O
Name
solution
Quantity
150 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred magnetically in a nitrogen atmosphere at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was then extracted with dichloromethane (4×25 mL)
WASH
Type
WASH
Details
The combined dichloromethane phases were washed with water (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
Dichloromethane was then distilled out on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClCCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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